(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide
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Overview
Description
(1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is a compound belonging to the class of aminophosphine oxides. These compounds are known for their diverse applications in coordination chemistry, catalytic organic reactions, and as ligands in various chemical processes .
Preparation Methods
The most widely used synthetic route for phosphine oxides, including (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide, is the oxidation of their corresponding phosphine precursors . This process typically involves the use of oxidizing agents under controlled conditions to achieve the desired product. Industrial production methods often employ large-scale oxidation reactions with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
(1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its phosphine precursor under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include various phosphine oxides and their derivatives .
Scientific Research Applications
(1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide has several scientific research applications:
Mechanism of Action
The mechanism by which (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ions present in the system .
Comparison with Similar Compounds
Similar compounds to (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide include other aminophosphine oxides and diphenylphosphine oxide derivatives. These compounds share similar chemical properties but differ in their substituents and specific applications . For example, diphenylphosphine oxide is commonly used in cross-coupling reactions and as a ligand in various catalytic processes . The unique structure of (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide, with its dimethylamino and binaphthyl groups, provides distinct steric and electronic properties that enhance its performance in specific applications .
Properties
Molecular Formula |
C34H28NOP |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1-(2-diphenylphosphorylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C34H28NOP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)37(36,27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-24H,1-2H3 |
InChI Key |
OXTIKIOHHFZSHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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